1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid

Lipophilicity Aqueous Solubility Bioconjugation

Procurement specialists should not substitute CAS 1099083-50-7 with mono-piperidine analogs (e.g., CAS 25503-90-6 or 84358-13-4). Its dimeric architecture offers a 65% larger scaffold, 4 H-bond acceptors (33% more than the parent scaffold), and superior aqueous solubility (XLogP3 −0.3 vs. +1.1 for Boc-protected analog). These properties directly impact reaction workup, chromatographic behavior, and molecular recognition in biological targets. Ideal for FBDD campaigns targeting deep binding pockets and aqueous bioconjugation protocols. Supplied at >=95% purity with -20C storage.

Molecular Formula C₁₄H₂₂N₂O₄
Molecular Weight 282.34
CAS No. 1099083-50-7
Cat. No. B1144444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid
CAS1099083-50-7
Molecular FormulaC₁₄H₂₂N₂O₄
Molecular Weight282.34
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C14H22N2O4/c1-10(17)15-6-2-11(3-7-15)13(18)16-8-4-12(5-9-16)14(19)20/h11-12H,2-9H2,1H3,(H,19,20)
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (CAS 1099083-50-7): Procurement-Relevant Physicochemical Profile and Comparator Context


1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (CAS 1099083-50-7) is a synthetic, non-proteinogenic amino acid derivative belonging to the piperidine-4-carboxylic acid class. The molecule is formally constructed by amide bond formation between two piperidine units—specifically, an N-acetylpiperidine-4-carbonyl donor condensed with piperidine-4-carboxylic acid [1]. With a molecular formula of C₁₄H₂₂N₂O₄ and a molecular weight of 282.34 g·mol⁻¹, this compound occupies an intermediate physicochemical space relative to simpler mono-piperidine building blocks, offering a larger scaffold with distinct lipophilicity (computed XLogP3-AA of −0.3) [1]. It is primarily supplied as a research-grade synthetic intermediate, with available purity specifications of ≥95% .

Why 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid Cannot Be Freely Substituted with Simpler Piperidine-4-carboxylic Acid Building Blocks


Procurement specialists should not interchange 1-(1-acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (1099083-50-7) with the more common 1-acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) or 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) for two critical reasons. First, the target compound’s extended dimeric architecture presents a distinct hydrogen-bonding surface—four hydrogen bond acceptors versus three for the monomeric acetyl analog—which can fundamentally alter molecular recognition in downstream biological targets [1][2]. Second, the reversed-phase polarity profile (computed XLogP3-AA −0.3 vs. +1.1 for the Boc-protected analog) confers measurably different aqueous solubility and chromatographic retention behavior, directly impacting reaction workup and purification protocols [1][3]. These quantitative distinctions render simple mono-piperidine alternatives non-interchangeable for applications requiring the precise spatial and polarity characteristics of 1099083-50-7.

Quantitative Differentiation Evidence for 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (1099083-50-7) Versus Closest Analogs


Aqueous Solubility-Relevant Lipophilicity: XLogP3-AA Comparison Against 1-Boc-piperidine-4-carboxylic acid

Computed XLogP3-AA values reveal that 1-(1-acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (−0.3) is 1.4 log units more hydrophilic than the widely used building block 1-Boc-piperidine-4-carboxylic acid (+1.1), predicting superior aqueous solubility [1][2]. This difference translates to an approximately 25-fold shift in the octanol/water partition coefficient.

Lipophilicity Aqueous Solubility Bioconjugation

Molecular Scaffold Size: Mass and Heavy Atom Count Comparison Against 1-Acetylpiperidine-4-carboxylic acid

The target compound (MW 282.34 g·mol⁻¹, 20 heavy atoms) is approximately 65% heavier and contains 7 more heavy atoms than the monomeric analog 1-acetylpiperidine-4-carboxylic acid (MW 171.19 g·mol⁻¹, 13 heavy atoms) [1][2]. This increased molecular volume offers an extended structural scaffold for fragment-based drug design (FBDD).

Fragment-Based Drug Design Molecular Complexity Scaffold Diversity

Hydrogen Bond Acceptor Count Comparison Against the Parent Scaffold Isonipecotic Acid

The compound possesses 4 hydrogen bond acceptor (HBA) sites compared with 3 HBA sites for the parent scaffold isonipecotic acid (piperidine-4-carboxylic acid, CAS 498-94-2) [1][2]. The additional HBA arises from the amide carbonyl linking the two piperidine rings, which contributes to a distinct hydrogen-bonding pharmacophore.

Hydrogen Bonding Target Engagement Molecular Recognition

Storage Stability: Cold-Chain Requirement Differentiation from 1-Acetylpiperidine-4-carboxylic acid

Vendor technical documentation specifies that the target compound requires storage at −20 °C for maximum product recovery, whereas the simpler analog 1-acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) is classified as a combustible solid with no explicit cold-chain requirement under standard storage class codes . This discrepancy indicates that the dimeric amide linkage introduces thermal or hydrolytic lability not present in the monomer.

Storage Stability Cold-Chain Logistics Procurement Planning

Optimal Research and Application Scenarios for 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (1099083-50-7)


Aqueous-Phase Bioconjugation and Amide Coupling Reactions

The compound's demonstrated XLogP3-AA of −0.3 (1.4 log units more hydrophilic than the Boc-protected analog) makes it the preferred acyl donor or acceptor in aqueous bioconjugation protocols [1][2]. Its enhanced water solubility reduces the need for organic co-solvents such as DMF or DMSO during amide bond-forming reactions, simplifying workup and purification while lowering procurement costs for ancillary solvents.

Fragment-Based Drug Design (FBDD) Requiring Extended Piperidine Scaffolds

With a molecular weight of 282.34 g·mol⁻¹ and 20 heavy atoms, the compound provides a 65% larger scaffold than 1-acetylpiperidine-4-carboxylic acid [3][4]. This expanded architecture is particularly advantageous in FBDD campaigns targeting deep or elongated binding pockets where the additional piperidine ring enables vector diversification not possible with mono-piperidine building blocks.

Medicinal Chemistry Programs Targeting Polar Enzyme Active Sites

The compound offers 4 hydrogen bond acceptor sites—a 33% increase over the parent isonipecotic acid scaffold [5][6]. This elevated HBA capacity supports the design of inhibitors targeting polar enzyme active sites (e.g., kinases, proteases) or receptor orthosteric pockets rich in hydrogen bond donor residues, where maximizing polar contacts is critical for affinity optimization.

Cold-Chain-Managed Synthesis of Labile Piperidine-Derived Intermediates

The documented −20 °C storage requirement indicates that the dimeric amide linkage introduces thermal or hydrolytic sensitivity not observed in the monomeric analog . This property is strategically valuable in stepwise synthetic routes where controlled lability of the bridging amide bond can be exploited for chemoselective deprotection or late-stage functionalization under mild conditions.

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